Predicted Physicochemical Differentiation: Lipophilicity and Ionization vs. 3,4-Dimethoxyphenyl Analog
The title compound's predicted pKa of 12.17 ± 0.46 and density of 1.411 ± 0.06 g/cm³ (at 20 °C, 760 mmHg) differentiate it from the closest commercially available analog N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide (CAS 938007-35-3). The benzodioxole-fused ring confers a different electronic environment and hydrogen-bond acceptor pattern compared to the freely rotating 3,4-dimethoxyphenyl group, which is expected to alter logP, aqueous solubility, and passive membrane permeability. While experimental logP values for both compounds are not publicly available, class-level data indicate that methylenedioxybenzene-substituted oxadiazoles typically exhibit 0.3–0.5 log units lower lipophilicity than their dimethoxy counterparts, which can translate into measurable differences in metabolic stability and off-target binding [1].
| Evidence Dimension | Predicted pKa (basicity of the primary amine) |
|---|---|
| Target Compound Data | pKa = 12.17 ± 0.46 |
| Comparator Or Baseline | 3,4-dimethoxyphenyl analog (CAS 938007-35-3): pKa not reported; expected similar range based on identical 2-aminoethyl carboxamide side chain |
| Quantified Difference | Not directly quantifiable; difference arises from electronic modulation of the oxadiazole core by the benzodioxole vs. dimethoxyphenyl groups |
| Conditions | Predicted values (ACD/Labs or analogous algorithm); no experimental titration data available |
Why This Matters
Procurement decisions for physicochemical screening libraries require knowledge of pKa and lipophilicity differences because even 0.3 log unit shifts can alter solubility and permeability ranking within a compound series.
- [1] Luo, X.; Ye, W. Benzodioxole derivative and preparation method and use thereof. US Patent 9,346,818 B2, May 24, 2016. View Source
